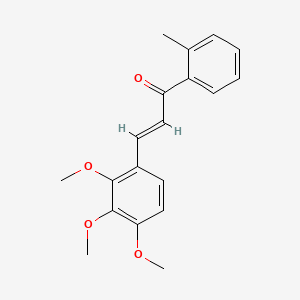

(2E)-1-(2-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one

CAS No.: 1354941-33-5

Cat. No.: VC8069760

Molecular Formula: C19H20O4

Molecular Weight: 312.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1354941-33-5 |

|---|---|

| Molecular Formula | C19H20O4 |

| Molecular Weight | 312.4 g/mol |

| IUPAC Name | (E)-1-(2-methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one |

| Standard InChI | InChI=1S/C19H20O4/c1-13-7-5-6-8-15(13)16(20)11-9-14-10-12-17(21-2)19(23-4)18(14)22-3/h5-12H,1-4H3/b11-9+ |

| Standard InChI Key | YZGMOPIBFYELEU-PKNBQFBNSA-N |

| Isomeric SMILES | CC1=CC=CC=C1C(=O)/C=C/C2=C(C(=C(C=C2)OC)OC)OC |

| SMILES | CC1=CC=CC=C1C(=O)C=CC2=C(C(=C(C=C2)OC)OC)OC |

| Canonical SMILES | CC1=CC=CC=C1C(=O)C=CC2=C(C(=C(C=C2)OC)OC)OC |

Introduction

Structural and Physicochemical Properties

The compound’s structure consists of a central propenone backbone connected to a 2-methylphenyl group and a 2,3,4-trimethoxyphenyl group. Key physicochemical data include:

The trans (E) configuration is confirmed by crystallographic studies, which highlight the planar geometry of the α,β-unsaturated system.

Synthesis and Purification

The compound is synthesized via the Claisen-Schmidt condensation reaction, a classic method for chalcone preparation. Key steps include:

-

Reactants:

-

2-Methylbenzaldehyde (aromatic aldehyde)

-

2,3,4-Trimethoxyacetophenone (ketone)

-

-

Conditions:

-

Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

Solvent: Ethanol or methanol

-

Temperature: Room temperature to 60°C

-

-

Purification:

Table 2: Synthesis Optimization Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Base Concentration | 10% NaOH (w/v) | Maximizes enolate formation |

| Reaction Time | 4–6 hours | Ensures complete condensation |

| Solvent Choice | Ethanol | Facilitates nucleophilic attack |

Antioxidant and Anti-Inflammatory Properties

The electron-donating methoxy groups enhance radical scavenging capacity, a property shared with related chalcones .

Structure-Activity Relationship (SAR)

The compound’s substituents influence bioactivity:

-

2-Methylphenyl group: Enhances lipophilicity, improving membrane permeability.

-

2,3,4-Trimethoxyphenyl group: Increases electron density, facilitating interactions with biological targets (e.g., colchicine-binding sites) .

Key SAR Observations

Applications and Future Directions

Challenges and Opportunities

-

Synthetic scalability: Current methods require optimization for industrial production.

-

Target validation: High-throughput screening to identify specific molecular targets.

Citations:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume